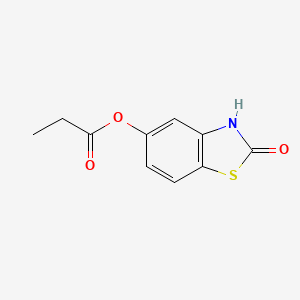

![molecular formula C13H11NO5 B569648 苯甲酸,5-[2-甲酰基-5-(羟甲基)-1H-吡咯-1-基]-2-羟基- CAS No. 876903-48-9](/img/structure/B569648.png)

苯甲酸,5-[2-甲酰基-5-(羟甲基)-1H-吡咯-1-基]-2-羟基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

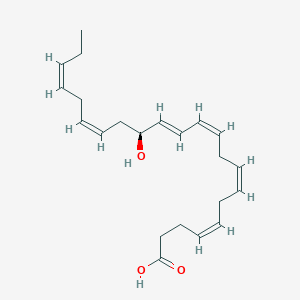

This compound is a derivative of benzoic acid, which is characterized by the presence of a pyrrole ring and a formyl group . The molecular formula of this compound is C13H11NO5 .

Synthesis Analysis

The synthesis of such compounds often involves the use of furandicarboxylic acid as a precursor . The substitution of the benzoic acid moiety at the 5-position by an electron-donating group such as NH2 can increase the affinity towards certain receptors .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains a formyl group and a hydroxymethyl group attached to the pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrole ring and the formyl group . The substitution of the benzoic acid moiety at the 5-position can lead to different reaction outcomes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 261.23 . It has a melting point of >270°C (dec.) and a boiling point of 559.9±50.0 °C (Predicted). It has a density of 1.43±0.1 g/cm3 (Predicted) and is slightly soluble in DMSO and methanol .科学研究应用

Synthesis of Other Compounds

This compound is used as a starting material in the synthesis of 2-(5-hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone . The synthetic route involves the Clauson-Kaas reaction, Vilsmeier reaction, and transesterification .

Flavor and Aroma Improvement

It has been isolated from flue-cured tobacco and used to improve its flavor and aroma .

Anti-inflammatory and Pain-relieving Activity

The compound was isolated from mature fruits of Capparis spinosa, whose extract showed anti-inflammatory and pain-relieving activity .

Reducing Ability for Metal Ions

Bearing a formyl group side chain, γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid has a potential reducing ability for metal ions .

Biological Activities

2-Formylpyrroles are ubiquitous in nature, arising from the non-enzymatic Maillard reactions of amines and sugars. These Maillard products display interesting biological activities including hepatoprotective, immunostimulatory, antiproliferative and antioxidant effects .

Research on Non-enzymatic Origin

2-Formylpyrroles are often confused for secondary metabolites. They arise from the non-enzymatic Maillard reactions of amines and sugars . This compound provides a valuable research tool for studying these reactions.

作用机制

Target of Action

It is known that similar compounds have shown bioactivity, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .

Mode of Action

It is suggested that the 5-hydroxymethyl moiety plays a significant role in its bioactivity, as larger substitutions at this position correspond with decreased activity .

Biochemical Pathways

Similar compounds are known to arise from the non-enzymatic maillard reactions of amines and sugars .

Result of Action

Similar compounds have shown interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .

安全和危害

未来方向

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. This could be achieved through the design and synthesis of bioactive heterocycles, physicochemical interactions, and the development of nano/microparticulates and topical formulations .

属性

IUPAC Name |

5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-6-9-1-2-10(7-16)14(9)8-3-4-12(17)11(5-8)13(18)19/h1-6,16-17H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXRLABGWNUXQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=CC=C2C=O)CO)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40826286 |

Source

|

| Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- | |

CAS RN |

876903-48-9 |

Source

|

| Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)

dimethylsilane](/img/structure/B569581.png)

![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)